![molecular formula C14H13N3O2S B2523813 (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448140-59-7](/img/structure/B2523813.png)
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. For instance, one method involves the cyclization of ketones with nitriles under Cu-catalysis in the presence of a base . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational spectroscopic analytical items (IR, NMR and UV–Vis) can be calculated using popular DFT methods and the predicted results can be compared with the reported experimental ones .Chemical Reactions Analysis
Pyrimidines exhibit diverse chemical reactivity. For instance, they can undergo reactions with alkynes under Sonogashira conditions . They can also react with (hetero)aroyl chlorides and terminal alkynes under Sonogashira coupling conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be influenced by various factors such as the presence of substituent groups on the pyrimidine ring . Increasing the number of electron-donating groups on the pyrimidine ring will enhance the peptide bond, and will elevate the temperature of thermal decomposition .Scientific Research Applications
- Application : Some pyrazolo[3,4-d]pyrimidine derivatives, including our compound, exhibit significant inhibitory activity against EGFR tyrosine kinase. These compounds can potentially be developed as targeted therapies for cancer treatment .
- Effect : Compounds 15 and 16 were found to inhibit P-glycoprotein activity, making them promising candidates for overcoming drug resistance in cancer therapy .
- Advantages : Na2 eosin Y provides good yields, simplicity, and eco-friendliness, making it suitable for large-scale industrial applications .
EGFR-Tyrosine Kinase Inhibition
Anti-Proliferative Activity Against Cancer Cells
P-glycoprotein Inhibition
Cell Cycle Arrest and Apoptosis Induction
Green Synthesis via Photochemical Methods
Antiparasitic, Antifungal, and Antimicrobial Properties
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-20(19,7-6-12-4-2-1-3-5-12)17-9-13-8-15-11-16-14(13)10-17/h1-8,11H,9-10H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVOVUWMABYJT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
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